

4-Chloro-2-methylpyrimidine-5-carboxylic acid solubility in common lab solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methylpyrimidine-5-carboxylic acid

Cat. No.: B1322629

[Get Quote](#)

An In-depth Technical Guide to the Solubility of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a technical overview of the solubility characteristics of **4-Chloro-2-methylpyrimidine-5-carboxylic acid**. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for its experimental determination. It includes a detailed protocol for the widely accepted shake-flask equilibrium method and a summary of expected solubility trends to guide solvent selection.

Introduction to Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences the developability of a potential drug candidate. It affects numerous downstream processes, including formulation, bioavailability, and ultimately, therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug discovery, often leading to variable absorption and suboptimal in vivo exposure.

Therefore, the accurate characterization of a compound's solubility in various solvents—from aqueous buffers to organic media used in synthesis and formulation—is a foundational step in the research and development pipeline.

Physicochemical Properties of 4-Chloro-2-methylpyrimidine-5-carboxylic Acid

A summary of the key computed properties for **4-Chloro-2-methylpyrimidine-5-carboxylic acid** is provided below. These properties can offer initial insights into its potential solubility behavior.

Property	Value	Source
Molecular Formula	C ₆ H ₅ ClN ₂ O ₂	[1]
Molecular Weight	172.57 g/mol	[1]
IUPAC Name	4-chloro-2-methylpyrimidine-5-carboxylic acid	[1]
CAS Number	933702-81-9	[1]

The structure contains both a polar carboxylic acid group, which is expected to interact favorably with polar and protic solvents, and a chlorinated pyrimidine ring, which contributes some nonpolar character.

Solubility Data

Quantitative experimental solubility data for **4-Chloro-2-methylpyrimidine-5-carboxylic acid** is not readily available in published literature or chemical databases. The table below is provided to guide solvent selection and to serve as a template for recording experimentally determined values. The qualitative predictions are based on general chemical principles.

Solvent	Solvent Type	Expected Qualitative Solubility	Experimentally Determined Value (e.g., mg/mL @ 25°C)
Water (pH 7.4)	Polar Protic, Aqueous	Low to Moderate (ionization of acid improves solubility)	
Phosphate-Buffered Saline (PBS)	Polar Protic, Aqueous Buffer	Moderate	
Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	
N,N-Dimethylformamide (DMF)	Polar Aprotic	High	
Methanol (MeOH)	Polar Protic	Moderate to High	
Ethanol (EtOH)	Polar Protic	Moderate	
Acetone	Polar Aprotic	Low to Moderate	
Acetonitrile (ACN)	Polar Aprotic	Low to Moderate	
Tetrahydrofuran (THF)	Nonpolar Aprotic	Low	
Dichloromethane (DCM)	Nonpolar Aprotic	Very Low	
Hexanes	Nonpolar	Insoluble	

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain accurate and reliable solubility data, the equilibrium (thermodynamic) shake-flask method is the gold standard.^[2] This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.

Objective: To determine the equilibrium solubility of **4-Chloro-2-methylpyrimidine-5-carboxylic acid** in a selected solvent at a controlled temperature.

Materials:

- **4-Chloro-2-methylpyrimidine-5-carboxylic acid** (solid)
- Selected analytical-grade solvents
- Vials with screw caps (e.g., 2 mL glass vials)
- Orbital shaker with temperature control
- Centrifuge or filtration apparatus (e.g., 0.22 μm syringe filters)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD or UV-Vis)
- Analytical balance
- Volumetric flasks and pipettes

Methodology:

- Preparation of Stock Solution for Calibration:
 - Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).
 - Prepare a series of calibration standards by serially diluting the stock solution to cover the expected solubility range.
- Sample Preparation:
 - Add an excess amount of solid **4-Chloro-2-methylpyrimidine-5-carboxylic acid** to a vial. An amount that ensures undissolved solid will remain at the end of the experiment is crucial (e.g., 2-5 mg).

- Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.
- Equilibration:
 - Securely cap the vials.
 - Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical for thermodynamic solubility.^[2]
- Separation of Solid and Liquid Phases:
 - After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.
 - Carefully separate the supernatant (the saturated solution) from the solid material. This can be achieved by:
 - Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
 - Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE or PVDF) to remove any undissolved particles. Adsorption of the compound to the filter should be checked and minimized.
- Analysis:
 - Immediately after separation, dilute a known volume of the clear supernatant with a suitable solvent to bring its concentration within the range of the calibration curve.
 - Analyze the diluted samples and the calibration standards using a validated HPLC method.
 - Record the peak area corresponding to the compound in each chromatogram.
- Calculation:

- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Use the linear regression equation from the calibration curve to calculate the concentration of the diluted supernatant.
- Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-methylpyrimidine-5-carboxylic acid | C₆H₅ClN₂O₂ | CID 22674349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- To cite this document: BenchChem. [4-Chloro-2-methylpyrimidine-5-carboxylic acid solubility in common lab solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1322629#4-chloro-2-methylpyrimidine-5-carboxylic-acid-solubility-in-common-lab-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com